molecular formula C12H15BrO2 B8791021 Ethyl 4-(3-bromopropyl)benzoate CAS No. 56703-31-2

Ethyl 4-(3-bromopropyl)benzoate

Cat. No. B8791021
M. Wt: 271.15 g/mol
InChI Key: HJOKHYAUMWNBJB-UHFFFAOYSA-N
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Patent
US04097496

Procedure details

100 g 4-(3-Bromo-propyl)-benzoic acid (JACS 65, 2281 (1943)), 400 ml of toluene and 80 ml of thionyl chloride were refluxed for 4 hours. The solvent and the thionyl chloride in excess were removed under reduced pressure and after addition of 400 ml of absolute ethanol to the residue the mixture was heated for 1 hour to the boiling point. It was evaporated under reduced pressure, the residue was taken up in benzene and washed neutral with a saturated NaHCO3 -solution. The organic phase was distilled off after drying with MgSO4.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][CH2:4][C:5]1[CH:13]=[CH:12][C:8]([C:9]([OH:11])=[O:10])=[CH:7][CH:6]=1.S(Cl)(Cl)=O.[C:18]1(C)C=CC=C[CH:19]=1>>[CH2:18]([O:10][C:9](=[O:11])[C:8]1[CH:12]=[CH:13][C:5]([CH2:4][CH2:3][CH2:2][Br:1])=[CH:6][CH:7]=1)[CH3:19]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
BrCCCC1=CC=C(C(=O)O)C=C1
Name
Quantity
80 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
400 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent and the thionyl chloride in excess were removed under reduced pressure
ADDITION
Type
ADDITION
Details
after addition of 400 ml of absolute ethanol to the residue the mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated for 1 hour to the boiling point
Duration
1 h
CUSTOM
Type
CUSTOM
Details
It was evaporated under reduced pressure
WASH
Type
WASH
Details
washed neutral with a saturated NaHCO3 -solution
DISTILLATION
Type
DISTILLATION
Details
The organic phase was distilled off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
after drying with MgSO4

Outcomes

Product
Name
Type
Smiles
C(C)OC(C1=CC=C(C=C1)CCCBr)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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